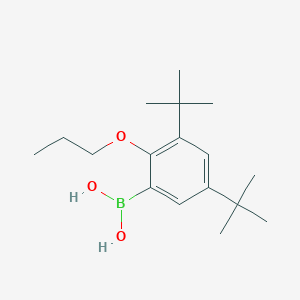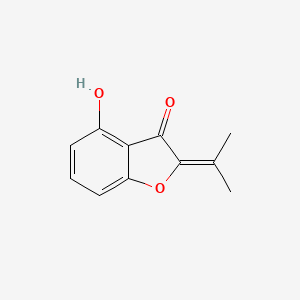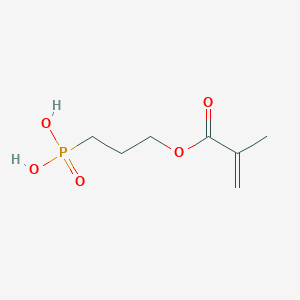
(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol is a complex organic compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyridine ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a condensation reaction involving a suitable aldehyde or ketone.
Formation of the Hexanol Chain: The hexanol chain is introduced through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The alcohol group in (S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine ring under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium iodide or ammonia can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}pyridin-3-yl)hexanal or 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}pyridin-3-yl)hexanone.
Reduction: Formation of 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}piperidin-3-yl)hexan-1-ol.
Substitution: Formation of compounds such as 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]amino}pyridin-3-yl)hexan-1-ol.
Applications De Recherche Scientifique
(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of pyridine and pyrrolidine derivatives with biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}pyridin-3-yl)hexan-1-one: Similar structure but with a ketone group instead of an alcohol.
6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}piperidin-3-yl)hexan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.
6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]amino}pyridin-3-yl)hexan-1-ol: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol is unique due to the presence of both a pyridine and a pyrrolidine ring, as well as the methoxy and hexanol functional groups. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
820231-76-3 |
|---|---|
Formule moléculaire |
C17H28N2O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
6-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]hexan-1-ol |
InChI |
InChI=1S/C17H28N2O2/c1-19-9-6-8-16(19)14-21-17-11-15(12-18-13-17)7-4-2-3-5-10-20/h11-13,16,20H,2-10,14H2,1H3/t16-/m0/s1 |
Clé InChI |
WPEUZXAWBXRQMT-INIZCTEOSA-N |
SMILES isomérique |
CN1CCC[C@H]1COC2=CN=CC(=C2)CCCCCCO |
SMILES canonique |
CN1CCCC1COC2=CN=CC(=C2)CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)




![Hydroperoxide, 1-methyl-1-[6-(1-methylethyl)-2-naphthalenyl]ethyl](/img/structure/B8679028.png)








